RNase L Activation Potency vs. Other Small-Molecule Activators
This compound is reported as a potent small-molecule activator of RNase L, a mechanism distinct from the anticancer and anti-inflammatory pathways of its closest analogs. In a biochemical assay measuring the inhibition of protein synthesis in mouse L cell extracts, it exhibited an IC50 of 2.30 nM [1]. This is approximately 20,000-fold more potent than another reported small-molecule RNase L activator, 2-[(3-Chloro-2-methylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one, which showed an EC50 of 50,000 nM in a comparable functional assay context [2]. This vast potency difference underscores the critical role of the specific pyrazole-thiazolidinone substitution pattern for high-affinity RNase L binding.
| Evidence Dimension | RNase L-mediated inhibition of protein synthesis |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (mouse L cell extracts) |
| Comparator Or Baseline | 2-[(3-Chloro-2-methylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one (CHEMBL260229); EC50 = 50,000 nM |
| Quantified Difference | Target compound is ~21,739-fold more potent |
| Conditions | Biochemical assay measuring protein synthesis inhibition; exact conditions may vary slightly between studies. |
Why This Matters
This level of potency against a defined antiviral innate immunity target differentiates it from anticancer analogs and positions it as a selective chemical probe for the RNase L pathway, not a general cytotoxic agent.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002. IC50: 2.30 nM. Assay Description: Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] Therapeutic Target Database (TTD). (n.d.). Target Poor or Non Binder(s) Information for Ribonuclease L (RNASEL). Compound: 2-[(3-Chloro-2-methylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one. EC50 = 50000 nM. View Source
